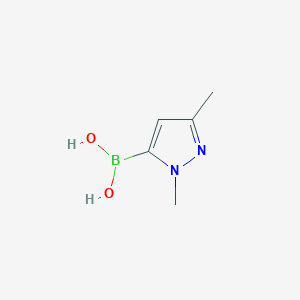

1,3-Dimethylpyrazole-5-boronic acid

描述

1,3-Dimethylpyrazole-5-boronic acid is a useful research compound. Its molecular formula is C5H9BN2O2 and its molecular weight is 139.95 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

1,3-Dimethylpyrazole-5-boronic acid, also known as (1,3-Dimethyl-1H-pyrazol-5-yl)boronic acid, is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . The primary target of this compound is the transition metal catalyst, typically palladium, used in the Suzuki-Miyaura reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound transfers an organyl group to the palladium catalyst . This is a key step in the Suzuki-Miyaura reaction, which results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . The reaction involves the coupling of an organoboron compound, such as this compound, with an organic halide or triflate in the presence of a palladium catalyst . The reaction is known for its mild and functional group tolerant conditions, making it a versatile tool in organic synthesis .

Pharmacokinetics

It’s worth noting that the compound is a solid at room temperature , which could influence its handling and storage.

Result of Action

The result of the action of this compound in the Suzuki-Miyaura reaction is the formation of a new carbon-carbon bond . This allows for the synthesis of a wide range of organic compounds, including complex molecules used in pharmaceuticals and materials science .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction is typically performed in an aqueous solution and can be influenced by the pH of the solution . Additionally, the reaction is often performed under an inert atmosphere to prevent oxidation . The compound itself is classified as a combustible solid, and it should be handled and stored appropriately to ensure safety .

生化分析

Biochemical Properties

1,3-Dimethylpyrazole-5-boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is known to interact with enzymes, proteins, and other biomolecules. For instance, it can participate in Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of complex organic molecules . The compound’s boronic acid group allows it to form reversible covalent bonds with diols and other molecules containing hydroxyl groups, facilitating its interaction with various biomolecules.

Cellular Effects

This compound has been observed to influence cellular processes in various ways. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with enzymes and proteins can lead to changes in cellular function, including alterations in metabolic pathways and gene regulation. For example, its ability to form covalent bonds with biomolecules can impact enzyme activity and protein function, thereby influencing cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to bind to biomolecules through its boronic acid group. This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. The compound can also affect gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in cellular function and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the slow release rate of the active boronic acid allows it to remain at low concentrations, which can be beneficial for certain biochemical reactions . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo experiments.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and enzyme activity. Toxic or adverse effects may be observed at high doses, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Its ability to form covalent bonds with biomolecules allows it to participate in metabolic reactions, influencing metabolic flux and metabolite levels. The compound’s interactions with enzymes can lead to changes in the activity of metabolic pathways, affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The boronic acid group plays a crucial role in these interactions, facilitating the compound’s transport and distribution within the cell .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. These interactions can direct the compound to specific compartments or organelles within the cell, affecting its activity and function. The boronic acid group is essential for these interactions, enabling the compound to localize to specific subcellular regions .

生物活性

1,3-Dimethylpyrazole-5-boronic acid (CAS No. 847818-68-2) is an organoboron compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a pyrazole ring with two methyl groups at the 1 and 3 positions and a boronic acid group at the 5 position, contributing to its unique reactivity and interaction with biological targets.

- Molecular Formula : C₅H₉BN₂O₂

- Molecular Weight : Approximately 139.95 g/mol

- Structural Features : The presence of the boronic acid group enables reversible covalent bonding with diol-containing biomolecules, enhancing its potential as a therapeutic agent.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and biomolecules. The boronic acid moiety can form complexes with diols, which is particularly relevant in enzyme inhibition and carbohydrate recognition processes. This interaction facilitates the study of metabolic pathways and the development of inhibitors for therapeutic applications.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on various enzymes:

- Inhibition of Phosphodiesterases (PDEs) : Studies have shown that compounds related to this class exhibit IC50 values ranging from 0.24 to 28.02 μM against PDE3A and PDE3B, suggesting potential applications in treating conditions like cardiovascular diseases .

Anticancer Activity

This compound has been evaluated for its anticancer properties:

- Cell Line Studies : In vitro studies on cancer cell lines such as HT-29 (colon cancer) and PC-3 (prostate cancer) have revealed IC50 values of approximately 6.43 μM and 9.83 μM, respectively, indicating moderate potency compared to standard chemotherapeutics like Doxorubicin .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity:

- Antifungal and Antibacterial Effects : Preliminary studies suggest that it may possess antifungal and antibacterial properties, although specific data on MIC (Minimum Inhibitory Concentration) values are still needed for comprehensive evaluation.

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1,3-Dimethylpyrazole-4-boronic acid | C₅H₉BN₂O₂ | Similar structure; different boron position |

| 1-Methylpyrazole-5-boronic acid | C₄H₇BN₂O₂ | Lacks one methyl group; altered reactivity |

| Phenylboronic acid | C₆H₅B(O₂) | Lacks pyrazole ring; only boronic acid group |

Case Studies

Several studies have highlighted the potential applications of this compound in drug discovery:

- Study on PDE Inhibition : A recent investigation demonstrated that derivatives of this compound showed superior inhibitory effects on PDE enzymes compared to traditional inhibitors like Vesnarinone .

- Anticancer Research : In a comparative study involving various pyrazole derivatives, this compound exhibited promising results against cancer cell lines, supporting its further development as an anticancer agent .

科学研究应用

Drug Development

1,3-Dimethylpyrazole-5-boronic acid serves as a crucial intermediate in synthesizing pharmaceuticals. It is particularly valuable in the development of targeted cancer therapies and enhancing the efficacy of existing drugs. For instance, research has shown that derivatives of this compound can exhibit cytotoxic properties against cancer cells while minimizing toxicity to normal cells .

Case Study: Antiparasitic Activity

Recent studies have highlighted the antiparasitic potential of compounds derived from 1,3-diarylpyrazole structures, which include this compound. These compounds demonstrated low micromolar potencies against protozoa responsible for diseases such as Chagas disease and leishmaniasis .

Chemical Sensing

The compound's unique properties make it suitable for developing sensors that detect specific biomolecules. Its application in diagnostics is particularly noteworthy, as it aids in monitoring environmental pollutants and biological markers in medical diagnostics. For example, boronic acids are known to form reversible covalent bonds with diols, which can be exploited in sensor designs .

Research Insight: Sensor Development

A study reported the successful integration of boronic acid derivatives in sensor technologies that can detect glucose levels in diabetic patients, showcasing the compound's utility in medical diagnostics .

Organic Electronics

In the realm of organic electronics, this compound is utilized in fabricating organic semiconductors. These materials are essential for developing flexible and efficient electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Data Table: Comparison of Organic Electronic Materials

| Material Type | Application | Efficiency (%) | Flexibility |

|---|---|---|---|

| Organic Semiconductors | OLEDs | 20-25 | High |

| Organic Photovoltaics | Solar Cells | 15-20 | Moderate |

Material Science

In material science, the compound contributes to creating advanced materials with tailored properties such as improved thermal stability and mechanical strength. This is particularly important for industries requiring durable materials under varying conditions .

Application Example: Composite Materials

Research indicates that incorporating this compound into composite materials enhances their mechanical properties significantly compared to conventional materials .

Catalysis

This boronic acid derivative plays a vital role in catalytic processes, facilitating reactions essential for organic synthesis. It improves reaction efficiency and selectivity in various chemical reactions, including Suzuki coupling reactions which are fundamental in creating complex organic molecules .

Case Study: Suzuki Coupling Reaction

A notable application involves using this compound in palladium-catalyzed Suzuki coupling reactions to synthesize biaryl compounds efficiently. These compounds are crucial for pharmaceutical applications and materials science .

化学反应分析

Suzuki–Miyaura Coupling

This reaction is central to its application, enabling carbon–carbon bond formation with aryl halides.

Mechanism :

-

Oxidative addition of aryl halide to palladium(0).

-

Transmetallation with 1,3-dimethylpyrazole-5-boronic acid.

Example :

Reaction with bromobenzene under Pd(PPh₃)₄ catalysis yields phenylpyrazole derivatives:

Base-Promoted Disproportionation

In basic media, the compound undergoes disproportionation to form diarylborinic acids:

This reaction is accelerated by [N,O]-bidentate ligands, such as pyridinyl-pyrazolones .

Tautomerization

The pyrazole ring exhibits tautomerism between 1H- and 2H-forms, influencing reactivity. Solid-state NMR studies confirm distinct tautomeric structures .

Palladium-Catalyzed Coupling

-

Rate-Determining Step : Oxidative addition of aryl halide to palladium.

-

Catalyst Effect : Pd(OAc)₂/ligand combinations enhance transmetallation efficiency .

Boronate Formation

常见问题

Basic Questions

Q. What are the standard synthetic routes for 1,3-Dimethylpyrazole-5-boronic acid, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves palladium-catalyzed Miyaura borylation of halogenated pyrazole precursors. For example, reacting 5-bromo-1,3-dimethylpyrazole with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(dppf)Cl₂ as a catalyst and KOAc as a base in THF at 80°C for 12 hours. Yield optimization requires strict control of anhydrous conditions, stoichiometric ratios (1:1.2 for Br:B₂Pin₂), and catalyst loading (3–5 mol%) . Post-reaction purification via silica gel chromatography (eluent: hexane/ethyl acetate gradient) improves purity (>97%) .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹¹B NMR : A singlet peak near δ 28–32 ppm confirms boronic acid functionality .

- ¹H/¹³C NMR : Peaks at δ 2.5–3.0 ppm (N-methyl groups) and δ 6.5–7.0 ppm (pyrazole C-H) validate the structure .

- HPLC : Use a C18 column with acetonitrile/water (60:40) mobile phase (0.1% TFA) to assess purity (>97%) and detect hydrolyzed byproducts .

Advanced Research Questions

Q. How does the steric and electronic environment of this compound influence its reactivity in Suzuki-Miyaura cross-coupling reactions?

- Methodological Answer : The electron-withdrawing pyrazole ring enhances boronic acid electrophilicity, accelerating transmetallation. However, steric hindrance from the 1,3-dimethyl groups may reduce coupling efficiency with bulky aryl halides. Optimize using Pd(OAc)₂ with SPhos ligand in THF/H₂O (3:1) at 60°C to mitigate steric effects. Reaction monitoring via TLC (hexane:EtOAc 7:3) and GC-MS ensures intermediate stability .

Q. What strategies stabilize this compound against protodeboronation under aqueous conditions?

- Methodological Answer : Protodeboronation is minimized by:

- pH Control : Maintain reaction pH 7–9 using phosphate buffers to prevent acid-catalyzed degradation .

- Low-Temperature Storage : Store at 0–6°C under argon to reduce hydrolysis .

- Use of Co-Solvents : Dioxane/water mixtures (4:1) stabilize the boronic acid during reactions .

Q. How can computational modeling guide the design of derivatives using this compound as a building block?

- Methodological Answer : DFT calculations (B3LYP/6-31G*) predict charge distribution and reactive sites. For example, the boron atom’s electrophilicity (Mulliken charge ~+0.5) aligns with nucleophilic attack in cross-couplings. Molecular docking studies (AutoDock Vina) can screen interactions with biological targets, such as enzymes requiring diol-binding motifs .

Q. How should researchers address contradictory data in reaction outcomes when using this boronic acid in multi-step syntheses?

- Methodological Answer : Contradictions (e.g., variable yields) arise from:

- Trace Moisture : Use Karl Fischer titration to ensure solvent dryness (<50 ppm H₂O) .

- Catalyst Poisoning : Pre-filter substrates through alumina to remove sulfur impurities.

- Byproduct Analysis : LC-MS identifies hydrolyzed boroxines (m/z [M-18]⁺), necessitating revised purification protocols .

Q. What role does this compound play in designing boronate-based sensors for diol-containing biomolecules?

- Methodological Answer : The compound’s boronic acid group binds vicinal diols (e.g., saccharides) via reversible ester formation. For glucose sensing, immobilize the boronic acid on a quartz crystal microbalance (QCM) coated with poly(vinyl alcohol). Response curves (Δ frequency vs. [glucose]) show linearity at 1–10 mM, with selectivity enhanced by introducing fluorophores (e.g., anthracene) for ratiometric detection .

Q. What are the best practices for handling air- and moisture-sensitive derivatives of this boronic acid in catalytic applications?

- Methodological Answer : Use Schlenk line techniques for synthesis and storage. For catalytic cycles:

属性

IUPAC Name |

(2,5-dimethylpyrazol-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BN2O2/c1-4-3-5(6(9)10)8(2)7-4/h3,9-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAAWPADCPXAWSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NN1C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00460064 | |

| Record name | 1,3-Dimethylpyrazole-5-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847818-68-2 | |

| Record name | 1,3-Dimethylpyrazole-5-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dimethylpyrazole-5-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。